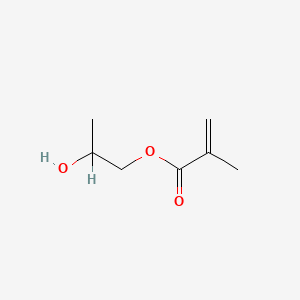

2-Hydroxypropyl methacrylate

Cat. No. B1202032

Key on ui cas rn:

25703-79-1

M. Wt: 144.17 g/mol

InChI Key: VHSHLMUCYSAUQU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09324604B2

Procedure details

A polymer feed solution was prepared by combining 30.76 g methylanthracene methacrylate monomer, 16.6 g 3-hydroxypropyl methacrylate monomer, 16.0 g ethyl methacrylate, and 50 g propylene glycol monomethyl ether acetate (PGMEA) in a 250 ml three neck, round-bottom flask fitted with a mechanical stirrer, thermal controller, thermal probe, heating mantle and nitrogen purge inlet (sweep). The reaction mixture was heated until the temperature of the reaction mixture reached 80° C. 16.15 g PGMEA solution containing 10 wt % Vazo 67 azo initiator (white powder, Dupont) was next added to the flask. The flask was heated until the temperature of the reaction mixture reached 90° C. and maintained for 8 hours with stirring. Heating was stopped and the reactor was allowed to cool down to 40° C. The resulting polymer solution was precipitated with methyl alcohol (10× excess of reaction mixture), filtered and vacuum dried, to provide Poly(ANTMA-co-HPMA-co-EMA) polymer [Mw=8K; PDI=2.5; ANTMA:HPMA; EMA=30:30:40 mol %, by 13C-NMR].

Name

methylanthracene methacrylate

Quantity

30.76 g

Type

reactant

Reaction Step One

[Compound]

Name

three

Quantity

250 mL

Type

solvent

Reaction Step Five

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].CC1C2C(=CC3C(C=2)=CC=CC=3)C=CC=1.C(OCCCO)(=O)C(C)=C.C(OCC)(=O)C(C)=C.C([O:43][CH:44]([CH3:48])[CH2:45]OC)(=O)C>>[CH3:45][CH:44]([OH:43])[CH2:48][O:5][C:1]([C:2]([CH3:4])=[CH2:3])=[O:6] |f:0.1|

|

Inputs

Step One

|

Name

|

methylanthracene methacrylate

|

|

Quantity

|

30.76 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)O.CC1=CC=CC2=CC3=CC=CC=C3C=C12

|

Step Two

|

Name

|

|

|

Quantity

|

16.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCCO

|

Step Three

|

Name

|

|

|

Quantity

|

16 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

Step Five

[Compound]

|

Name

|

three

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A polymer feed solution was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermal controller, thermal probe, heating mantle and nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purge inlet (sweep)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was heated until the temperature of the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 80° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

16.15 g PGMEA solution containing 10 wt % Vazo 67 azo initiator (white powder, Dupont)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was next added to the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was heated until the temperature of the reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 90° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained for 8 hours

|

|

Duration

|

8 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting polymer solution was precipitated with methyl alcohol (10× excess of reaction mixture)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(COC(=O)C(=C)C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |